C4 Isopropyl Substituent: High Diastereoselectivity in Acetal Cross-Coupling
In a direct head-to-head comparison of N-propanoyl-1,3-thiazolidine-2-thiones with varying C4 substituents in titanium enolate cross-coupling with benzaldehyde dimethyl acetal, the 4-isopropyl derivative (R = i-Pr) achieved a diastereomeric ratio (dr) of >99:1. In contrast, the 4-methyl analog (R = Me) gave only 70:30 dr, the 4-benzyl analog (R = Bn) gave 88:12 dr, and the unsubstituted parent compound (R = H) produced a non-selective 55:45 dr [1]. This quantitative gradation demonstrates that isopropyl substitution is not merely incremental but categorical in enabling the high stereocontrol required for synthetically useful transformations. The exocyclic C=S bond is essential to this selectivity: corresponding oxazolidinones were completely unselective under identical conditions [1].
| Evidence Dimension | Diastereoselectivity in titanium enolate cross-coupling with benzaldehyde dimethyl acetal |
|---|---|
| Target Compound Data | dr >99:1 |
| Comparator Or Baseline | 4-H: dr 55:45; 4-Me: dr 70:30; 4-Bn: dr 88:12; Oxazolidinone analog: non-selective |
| Quantified Difference | >44% absolute improvement over 4-H; >29% over 4-Me; >11% over 4-Bn |
| Conditions | Sn(OTf)₂, N-ethylpiperidine, CH₂Cl₂, −50 °C, 4 h; then acetal, −78 °C |
Why This Matters
The >99:1 diastereomeric ratio eliminates the need for chromatographic separation of stereoisomers, reducing purification costs and enabling scalable asymmetric synthesis where stereochemical purity is non-negotiable.
- [1] Baiget, J.; Cosp, A.; Gálvez, E.; Gómez-Pinal, L.; Romea, P.; Urpí, F. On the Influence of Chiral Auxiliaries in the Stereoselective Cross-Coupling Reactions of Titanium Enolates and Acetals. Tetrahedron 2008, 64 (24), 5637–5644. View Source
